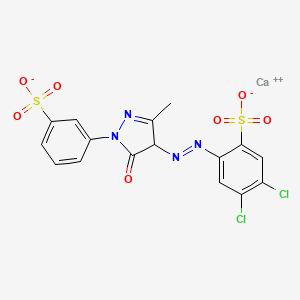
Pigment Yellow 183
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pigment Yellow 183 is a reddish shade yellow pigment primarily used for the coloration of plastics. It belongs to the monoazo chemical class and is known for its excellent heat stability, lightfastness, and resistance to migration and bleeding in various polymer matrices . This pigment is widely used in applications requiring high-temperature processing, such as in engineering plastics like low-density polyethylene, high-density polyethylene, polyvinyl chloride, polypropylene, and acrylonitrile butadiene styrene .
科学的研究の応用
Pigment Yellow 183 has a wide range of applications in scientific research and industry:
Chemistry: Used as a colorant in various polymer matrices, including low-density polyethylene, high-density polyethylene, polyvinyl chloride, polypropylene, and acrylonitrile butadiene styrene
Biology and Medicine: While not commonly used in biological or medical applications, its stability and resistance properties make it a candidate for specialized research in these fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Yellow 183 involves the diazotization of 2-amino-4,5-dichlorobenzenesulfonic acid, followed by coupling with 1-(3’-sulfophenyl)-3-methyl-5-pyrazolone . The reaction conditions typically include maintaining a low temperature during the diazotization process and a weakly acidic medium for the coupling reaction . The resulting product undergoes further treatment, including filtration, washing, drying, and pulverizing to obtain the final pigment .
Industrial Production Methods
In industrial settings, the production of this compound involves several steps:
Alkali Dissolution and Acidification: 2-amino-4,5-dichlorobenzenesulfonic acid is dissolved in an alkaline solution and then acidified to form a salt.
Diazotization: The salt undergoes diazotization to form a diazonium compound.
Coupling Reaction: The diazonium compound is coupled with 1-(3’-sulfophenyl)-3-methyl-5-pyrazolone in a weakly acidic medium.
Color Lake Reaction: The coupled product is treated with calcium chloride to form a calcium salt lake.
Pigmentation Treatment: The pigment undergoes surface treatment to reduce hydrophilicity and improve dispersibility.
化学反応の分析
Types of Reactions
Pigment Yellow 183 primarily undergoes substitution reactions due to the presence of reactive azo and sulfonic acid groups. These reactions can include:
Electrophilic Substitution: The aromatic rings in the pigment can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Coupling Reactions: The diazonium group can couple with various nucleophiles to form different azo compounds.
Common Reagents and Conditions
Diazotization: Sodium nitrite and hydrochloric acid are commonly used for diazotization.
Major Products Formed
The major product formed from these reactions is the calcium salt of this compound, which exhibits excellent heat stability and lightfastness .
作用機序
The mechanism of action of Pigment Yellow 183 involves its interaction with polymer matrices to impart color. The pigment’s molecular structure, which includes azo and sulfonic acid groups, allows it to form stable bonds with the polymer chains, resulting in uniform coloration. The pigment’s heat stability and resistance to migration and bleeding are attributed to its strong molecular interactions and crystalline structure .
類似化合物との比較
Similar Compounds
Pigment Yellow 180: Another azo pigment with similar applications but different shade and stability properties.
Pigment Yellow 73: Known for its bright yellow shade and used in similar applications but with different chemical stability.
Pigment Yellow 62: A monoazo pigment with similar applications but different lightfastness and heat stability properties.
Uniqueness
Pigment Yellow 183 stands out due to its excellent heat stability, lightfastness, and resistance to migration and bleeding in various polymer matrices. Its reddish shade and strong tinting strength make it a preferred choice for applications requiring high-temperature processing and long-term color stability .
特性
CAS番号 |
65212-77-3 |
|---|---|
分子式 |
C16H12CaCl2N4O7S2 |
分子量 |
547.4 g/mol |
IUPAC名 |
calcium;4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12Cl2N4O7S2.Ca/c1-8-15(20-19-13-6-11(17)12(18)7-14(13)31(27,28)29)16(23)22(21-8)9-3-2-4-10(5-9)30(24,25)26;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29); |
InChIキー |
RWRFRSZHRFHQEO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)[O-])Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)[O-].[Ca+2] |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)O)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)O.[Ca] |
| 65212-77-3 | |
物理的記述 |
Other Solid; Dry Powder |
同義語 |
pigment yellow 183 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-Methoxyphenyl)iminoethyl]indene-1,3-dione](/img/structure/B1218093.png)
![6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1218094.png)
![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)


![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)







